molecular formula C18H19N3O5S B2505364 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide CAS No. 942007-21-8

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide

Número de catálogo: B2505364
Número CAS: 942007-21-8
Peso molecular: 389.43
Clave InChI: SGPOLEBXQFJMFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide (CAS 942007-21-8) is a chemical compound with a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol . It is supplied with a purity of 95% or higher and is intended for research and development purposes only . This molecule is built on a tetrahydroquinoline scaffold, which is recognized as a privileged structure in medicinal chemistry and is frequently found in compounds with significant pharmacological activity . The structure incorporates both a methanesulfonyl group and a nitrobenzamide moiety, functional groups that are often explored in the development of bioactive molecules. For instance, research on structurally similar N-sulfonyl tetrahydroquinoline derivatives has demonstrated promising antimicrobial properties, particularly against various fungal species . Furthermore, compounds sharing the nitrobenzamide and sulfonamide functional groups are investigated for their potential as enzyme inhibitors, with some acting on specific biological targets like the DprE1 enzyme in mycobacterial studies . As such, this compound serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry, providing a core structure for the design and synthesis of novel molecules for biological screening. The product is for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-5-6-14(11-17(12)21(23)24)18(22)19-15-7-8-16-13(10-15)4-3-9-20(16)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPOLEBXQFJMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 6-Nitro-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is synthesized via a modified Bischler-Napieralski reaction:

Procedure :

  • Cyclization : 4-Nitrophenethylamine (10 mmol) is heated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 6 hours under nitrogen.
  • Reduction : The resulting 6-nitro-3,4-dihydroquinoline is hydrogenated using Pd/C (10% w/w) in ethanol under 50 psi H₂ for 12 hours.

Key Parameters :

  • Yield : 68–72% after purification by flash chromatography (hexane:EtOAc 4:1).
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 2.4 Hz, 1H, H-5), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 6.65 (d, J = 8.8 Hz, 1H, H-8), 3.25 (t, J = 6.0 Hz, 2H, H-3), 2.80 (t, J = 6.0 Hz, 2H, H-4), 1.95 (m, 2H, H-2).

Methanesulfonylation of the Tetrahydroquinoline Nitrogen

The ring nitrogen is sulfonylated to enhance stability and modulate electronic properties:

Procedure :

  • 6-Nitro-1,2,3,4-tetrahydroquinoline (5 mmol) is dissolved in dry DCM (20 mL).
  • Methanesulfonyl chloride (6 mmol) is added dropwise at 0°C, followed by triethylamine (7 mmol).
  • The mixture is stirred at room temperature for 4 hours.

Optimization Insights :

  • Solvent : Dichloromethane (DCM) outperforms THF due to better reagent solubility.
  • Base : Triethylamine (TEA) minimizes side reactions compared to pyridine.
  • Yield : 85–90% after aqueous workup and solvent evaporation.

Characterization :

  • FT-IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch).
  • LC-MS : [M+H]⁺ = 269.1 (calculated 269.08).

Reduction of the 6-Nitro Group to Amine

Catalytic hydrogenation selectively reduces the nitro group while preserving the methanesulfonyl moiety:

Procedure :

  • 1-Methanesulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline (3 mmol) is dissolved in ethanol (15 mL).
  • Pd/C (5% w/w) is added under H₂ atmosphere (1 atm).
  • The reaction is stirred for 6 hours at 25°C.

Critical Considerations :

  • Catalyst Loading : 5% Pd/C balances cost and reactivity.
  • Selectivity : No over-reduction of the sulfonamide group is observed.
  • Yield : 78–82% after filtration and solvent removal.

Characterization :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 154.2 (C-1), 132.5 (C-6), 44.7 (CH₂-3), 38.1 (SO₂CH₃).

Amide Coupling with 4-Methyl-3-Nitrobenzoyl Chloride

The final step introduces the 4-methyl-3-nitrobenzamide moiety via nucleophilic acyl substitution:

Procedure :

  • 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (2 mmol) is dissolved in DMF (10 mL).
  • 4-Methyl-3-nitrobenzoyl chloride (2.2 mmol) and HATU (2.4 mmol) are added at 0°C.
  • DIPEA (4 mmol) is introduced, and the mixture is stirred for 12 hours at 25°C.

Optimization Data :

Parameter EDCl/HOBt HATU
Yield 65% 91%
Reaction Time 24 h 12 h
Purity (HPLC) 92% 98%

Purification :

  • Chromatography : Silica gel (hexane:EtOAc 3:2 → 1:1 gradient).
  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals.

Characterization :

  • High-Resolution MS : [M+H]⁺ = 446.1421 (calculated 446.1424).
  • X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with Z = 4; hydrogen bonds between amide NH and sulfonyl O observed.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost and safety:

  • Continuous Hydrogenation : Fixed-bed reactors reduce Pd/C consumption.
  • Solvent Recovery : DCM and DMF are distilled and reused.
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression.

Analytical Workflow for Quality Control

Multi-Technique Verification :

  • HPLC : C18 column (4.6 × 150 mm), 1 mL/min, 254 nm (Retention time: 8.2 min).
  • ¹H-¹³C HSQC : Correlates aromatic protons with carbons to confirm substitution patterns.
  • Elemental Analysis : C: 59.33%, H: 4.98%, N: 9.87% (theoretical C: 59.55%, H: 4.74%, N: 9.65%).

Challenges and Mitigation Strategies

  • Nitro Group Instability :

    • Issue : Premature reduction during hydrogenation.
    • Solution : Sequential protection/deprotection using Boc anhydride.
  • Sulfonamide Hydrolysis :

    • Issue : Degradation under acidic conditions.
    • Solution : Maintain pH > 5 during aqueous workups.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Key Differences :
    • The QOD lacks the methanesulfonyl group and nitrobenzamide substituent. Instead, it features a benzodioxolyl group and an ethylenediamide linker.
    • Biological Activity : QOD is a dual inhibitor of FP-2 and FP-3 proteases, with IC₅₀ values in the low micromolar range. Its activity is attributed to the flexibility of the ethanediamide linker, enabling interactions with both proteases .

Baxdrostat

Compound: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

  • Key Differences: Incorporates a tetrahydroisoquinoline ring fused to the tetrahydroquinoline core. Features a propionamide group instead of nitrobenzamide.

Thiazolyl-Benzamide Derivative

Compound: N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-Methoxy-N-methylbenzamide

  • Key Differences :
    • Replaces the methanesulfonyl group with a cyclopropanecarbonyl moiety.
    • Introduces a thiazole ring and a 3-methoxy-N-methylbenzamide group.
    • Implications : The thiazole ring may enhance π-stacking interactions, while the cyclopropanecarbonyl group could alter metabolic stability compared to methanesulfonyl .

Physicochemical and Computational Comparisons

Property Target Compound QOD Baxdrostat Thiazolyl-Benzamide
Molecular Weight ~380 g/mol (estimated) 452.5 g/mol 363.45 g/mol ~450 g/mol (estimated)
Key Substituents Methanesulfonyl, Nitrobenzamide Benzodioxolyl, Ethanediamide Propionamide, Oxo group Cyclopropanecarbonyl, Thiazole
Hydrogen-Bond Donors 2 (amide NH, nitro O) 3 (two amide NH, benzodioxol O) 2 (amide NH, oxo O) 1 (amide NH)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~2.0 ~3.2

Computational Insights :

  • Methanesulfonyl’s polarity could improve aqueous solubility over cyclopropanecarbonyl or methyl groups in analogues .

Actividad Biológica

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydroquinoline moiety, a methanesulfonyl group, and a nitrobenzamide functional group. These structural components contribute to its solubility and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, revealing promising results:

Cell Line IC50 Value (μM) Reference
SW1116 (Colon Cancer)7.29
MCF-7 (Breast Cancer)10.4

The structure-activity relationship (SAR) studies suggest that modifications to the nitro and methanesulfonyl groups can enhance the anticancer efficacy of the compound.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies utilizing RAW 264.7 murine macrophages have shown that it can inhibit nitric oxide production, which is a key marker of inflammation:

Compound IC50 Value (μM) Mechanism
This compound6.24Inhibition of NO production

This inhibition is crucial for managing inflammatory diseases and suggests potential therapeutic applications in conditions such as arthritis and asthma.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition: The compound may interact with specific enzymes involved in tumor growth and inflammation pathways.

2. Receptor Modulation: It could modulate the activity of cellular receptors related to cancer progression and inflammatory responses.

3. Gene Expression Alteration: The compound may affect the expression of genes linked to cell proliferation and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Colon Cancer Model: Administration of the compound in SW1116 xenograft models resulted in significant tumor reduction compared to controls.
  • Inflammation Model: In a murine model of acute inflammation, treatment with the compound reduced edema significantly compared to untreated groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.